molecular formula C20H23N5 B2366923 3-[3-(dimethylamino)propyl]-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile CAS No. 868153-02-0

3-[3-(dimethylamino)propyl]-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile

Cat. No.: B2366923
CAS No.: 868153-02-0
M. Wt: 333.439
InChI Key: YADBDSGDOVCGPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(dimethylamino)propyl]-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile is a useful research compound. Its molecular formula is C20H23N5 and its molecular weight is 333.439. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Compounds similar to the one have been utilized in the synthesis of various heterocyclic structures. For example, benzimidazole derivatives have been reacted with acetylenic esters to produce pyrrolo-, pyrido-, and azepino-[1,2-a]benzimidazoles. These reactions are typically facilitated by the activated methylene group in the benzimidazole moiety, which undergoes nucleophilic addition to the acetylenic ester, followed by cyclization to form the heterocyclic ring system (Acheson & Verlander, 1972).

Fluorescent Properties

Some benzimidazole derivatives, including those structurally related to the compound , have been studied for their fluorescent properties. This includes the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives and the investigation of their potential as fluorescent materials, which could be applied in areas like optical sensors, fluorescent markers, and more (Rangnekar & Rajadhyaksha, 1986).

Antimicrobial Activity

Research into benzimidazole and pyrido[1,2-a]benzimidazole derivatives has also included evaluations of their antimicrobial activity. Some compounds in this class have shown promising in vitro antimicrobial effects, suggesting potential applications in developing new antibacterial and antifungal agents (Badawey & Gohar, 1992).

Structural Diversity and Medicinal Chemistry

The ability to generate structurally diverse libraries from key intermediates like 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride showcases the potential of using such compounds in medicinal chemistry. Through various alkylation and ring closure reactions, a wide array of heterocyclic compounds can be synthesized, which are crucial for drug discovery and development processes (Roman, 2013).

Properties

IUPAC Name

3-[3-(dimethylamino)propyl]-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5/c1-14-15-9-12-24(11-6-10-23(2)3)20(15)25-18-8-5-4-7-17(18)22-19(25)16(14)13-21/h4-5,7-8H,6,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADBDSGDOVCGPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C4=C1CCN4CCCN(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804441
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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